

ME1111 Nail Penetration Assay: Application Notes and Protocols for Onychomycosis Drug Development

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Compound of Interest

Compound Name: ME1111

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This document provides detailed application notes and protocols for assessing the nail penetration of **ME1111**, a novel topical antifungal agent for the treatment of onychomycosis. **ME1111** is a small molecule inhibitor of succinate dehydrogenase in dermatophytes, the primary causative agents of onychomycosis.^{[1][2]} Its low molecular weight (202.25 g/mol) is a key attribute that facilitates its excellent penetration through the dense keratin structure of the human nail plate.^{[3][4]}

Mechanism of Action

ME1111 selectively inhibits succinate dehydrogenase (complex II) in the mitochondrial electron transport chain of dermatophytes like *Trichophyton rubrum* and *Trichophyton mentagrophytes*.^{[1][5]} This inhibition disrupts ATP production, leading to fungal cell death.^[1] **ME1111** demonstrates a strong inhibitory effect on this enzyme in dermatophytes, with significantly lower activity against human cell lines, indicating a favorable selectivity profile.^{[6][7]}

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity and nail penetration capabilities of **ME1111** compared to other antifungal agents.

Table 1: In Vitro Antifungal Activity of **ME1111** and Comparator Drugs

Organism	ME1111	Ciclopirox	Amorolfine	Terbinafine	Itraconazole
T. rubrum (MIC Range, mg/L)	0.12 - 0.5	-	-	-	-
T. mentagrophytes (MIC Range, mg/L)	0.12 - 0.5	-	-	-	-
Dermatophytes (MIC90, µg/mL)	0.25	0.5	0.25	-	-
T. rubrum (MFC90, µg/mL)	8	-	-	-	-
T. mentagrophytes (MFC90, µg/mL)	8	-	-	-	-

MIC: Minimum Inhibitory Concentration; MIC90: MIC for 90% of isolates; MFC90: Minimum Fungicidal Concentration for 90% of isolates. Data compiled from[\[4\]](#)[\[7\]](#).

Table 2: Succinate Dehydrogenase Inhibition (IC50, µg/mL)

Organism/Cell Line	ME1111
T. rubrum	0.029
T. mentagrophytes	0.025
Human K562 cells	1.4
Human HepG2 cells	0.94

IC50: Half-maximal inhibitory concentration. Data compiled from[2][5].

Table 3: In Vitro Human Nail Penetration After 14 Days

Drug	Concentration in Deep Nail Layers (ventral/intermediate)
ME1111	Significantly higher than comparators (except tavaborole)
Ciclopirox	2.4 to 92 times lower than ME1111
Efinaconazole	2.4 to 92 times lower than ME1111
Amorolfine	2.4 to 92 times lower than ME1111
Tavaborole	Highest permeation ability

Data from an in vitro study.[8] The **ME1111** solution demonstrated superior penetration compared to 8% ciclopirox and 5% amorolfine nail lacquers in a TurChub assay.[7][9]

Experimental Protocols

Detailed methodologies for key in vitro nail penetration assays are outlined below.

Protocol 1: TurChub Assay for Fungal Growth Inhibition Through Human Nail

This assay evaluates the ability of a topical antifungal to penetrate the nail and inhibit the growth of a dermatophyte culture below.

Materials:

- **ME1111** solution (concentration to be tested)
- 8% ciclopirox and 5% amorolfine nail lacquers (as comparators)[7]
- Human nail clippings (healthy, sterilized)

- Trichophyton rubrum or Trichophyton mentagrophytes culture
- Sabouraud dextrose agar (SDA) plates
- Sterile filter paper discs
- Incubator (28-30°C)

Procedure:

- Prepare a standardized inoculum of the selected dermatophyte.
- Inoculate the surface of SDA plates evenly with the fungal suspension.
- Place a sterile human nail clipping in the center of each inoculated SDA plate.
- Apply a standardized volume of the **ME1111** solution or comparator drug to the surface of the nail clipping. A vehicle control should also be included.
- Incubate the plates at 28-30°C for a specified period (e.g., 7-14 days), allowing for fungal growth.
- After incubation, measure the zone of inhibition of fungal growth on the agar surrounding and underneath the nail clipping.
- A larger zone of inhibition indicates better nail penetration and antifungal activity. The **ME1111** solution has been shown to inhibit fungal growth in a dose-dependent manner in this assay, whereas 8% ciclopirox and 5% amorolfine nail lacquers showed no activity under the same conditions.^[7]

Protocol 2: Franz Cell Diffusion Assay for Quantifying Nail Penetration

This assay uses a Franz diffusion cell to quantify the permeation of a drug through a human nail membrane.

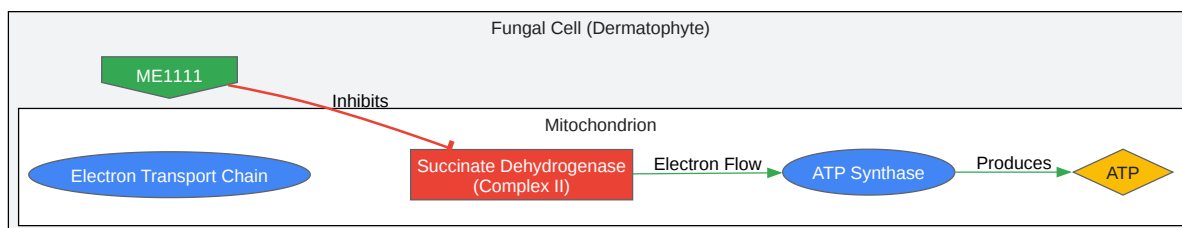
Materials:

- Franz diffusion cells
- Human nail clippings (prepared to a uniform thickness)
- **ME1111** solution
- Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to ensure sink conditions)
- High-performance liquid chromatography (HPLC) system for drug quantification
- Stirring mechanism for receptor chamber
- Water bath or heating block to maintain physiological temperature (e.g., 32°C)

Procedure:

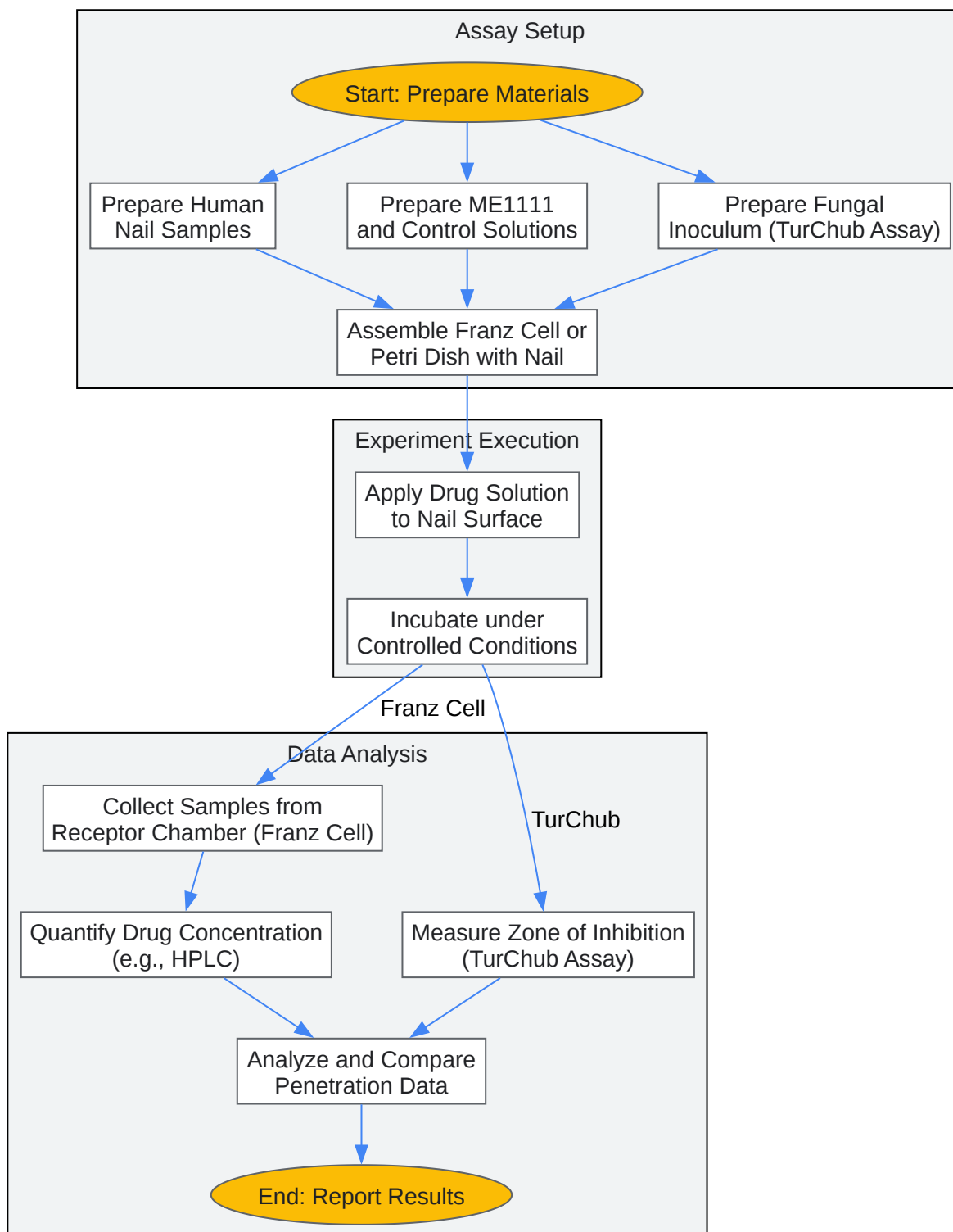
- Mount the prepared human nail clipping between the donor and receptor chambers of the Franz diffusion cell, ensuring a complete seal.
- Fill the receptor chamber with the receptor solution and ensure no air bubbles are trapped beneath the nail.
- Apply a precise volume of the **ME1111** solution to the surface of the nail in the donor chamber.
- At predetermined time intervals, collect samples from the receptor chamber.
- Replenish the receptor chamber with fresh, pre-warmed receptor solution to maintain a constant volume.
- Analyze the collected samples using a validated HPLC method to determine the concentration of **ME1111** that has permeated the nail.
- Calculate the cumulative amount of drug permeated per unit area over time. In vitro penetration studies have demonstrated that **ME1111** concentrations in the nail after application were significantly higher than its minimum fungicidal concentration.[4]

Visualizations



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Caption: Mechanism of action of **ME1111** in a fungal cell.



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Caption: Workflow for in vitro nail penetration assays.

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